molecular formula C12H12N4O B10971437 1-(4-Methylphenyl)-3-pyrazin-2-ylurea

1-(4-Methylphenyl)-3-pyrazin-2-ylurea

Cat. No.: B10971437
M. Wt: 228.25 g/mol
InChI Key: XFSDWGWRKPVERM-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a 4-methylphenyl group and a 2-pyrazinyl group attached to the nitrogen atoms of the urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA typically involves the reaction of 4-methylphenyl isocyanate with 2-pyrazinamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows:

4-methylphenyl isocyanate+2-pyrazinamineN-(4-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA\text{4-methylphenyl isocyanate} + \text{2-pyrazinamine} \rightarrow \text{N-(4-METHYLPHENYL)-N'-(2-PYRAZINYL)UREA} 4-methylphenyl isocyanate+2-pyrazinamine→N-(4-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA

Industrial Production Methods

In an industrial setting, the production of N-(4-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential use in drug development due to its structural properties.

    Industry: Could be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-(2-pyrazinyl)urea
  • N-(4-Methylphenyl)-N’-(2-pyridyl)urea
  • N-(4-Methylphenyl)-N’-(2-thiazolyl)urea

Uniqueness

N-(4-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA is unique due to the presence of both a 4-methylphenyl group and a 2-pyrazinyl group, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

1-(4-methylphenyl)-3-pyrazin-2-ylurea

InChI

InChI=1S/C12H12N4O/c1-9-2-4-10(5-3-9)15-12(17)16-11-8-13-6-7-14-11/h2-8H,1H3,(H2,14,15,16,17)

InChI Key

XFSDWGWRKPVERM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC=CN=C2

solubility

14.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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